REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[C:11]([O:15][C:16](=[O:22])[N:17]([CH2:19][CH2:20]O)[CH3:18])([CH3:14])([CH3:13])[CH3:12].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[C:11]([O:15][C:16](=[O:22])[N:17]([CH2:19][CH2:20][O:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2)[CH3:18])([CH3:14])([CH3:13])[CH3:12]
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Name
|
|
Quantity
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2.92 g
|
Type
|
reactant
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Smiles
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OC1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(N(C)CCO)=O
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Name
|
|
Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the crude oil was purified by chromatography
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C)CCOC1=C2C=CNC2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |